1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol
Description
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol is an organic compound that features a difluorophenyl group and an imidazole ring
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-imidazol-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHRJMPHFXEYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol typically involves the alkylation of imidazole with 2,4-difluorophenylacetaldehyde, followed by reduction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring, using reagents like alkyl halides.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and effectiveness in various applications.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol can be compared with other similar compounds, such as:
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound also features a difluorophenyl group and is used in medicinal chemistry.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties, this compound shares structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
